molecular formula C14H18N2O3 B11320972 3-methyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanamide

3-methyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanamide

Cat. No.: B11320972
M. Wt: 262.30 g/mol
InChI Key: YOBXLGAOIJMFHN-UHFFFAOYSA-N
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Description

3-methyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanamide is a synthetic organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a butanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanamide typically involves the following steps:

    Formation of the Benzoxazine Ring: The benzoxazine ring is synthesized through a cyclization reaction involving an appropriate amine and a phenolic compound. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid under reflux conditions.

    Introduction of the Butanamide Moiety: The butanamide group is introduced through an amidation reaction. This involves reacting the benzoxazine intermediate with a suitable butanoic acid derivative in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like recrystallization, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazine ring, where nucleophiles such as amines or thiols replace specific substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxo derivatives with increased oxygen content.

    Reduction: Reduced forms with additional hydrogen atoms.

    Substitution: Substituted benzoxazine derivatives with new functional groups.

Scientific Research Applications

3-methyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)proline: Another benzoxazine derivative with similar structural features.

    N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide: A compound with a benzoxazine ring and sulfonamide group.

Uniqueness

3-methyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanamide is unique due to its specific substitution pattern and the presence of the butanamide moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

3-methyl-N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)butanamide

InChI

InChI=1S/C14H18N2O3/c1-8(2)6-13(17)15-10-4-5-12-11(7-10)16-14(18)9(3)19-12/h4-5,7-9H,6H2,1-3H3,(H,15,17)(H,16,18)

InChI Key

YOBXLGAOIJMFHN-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)CC(C)C

Origin of Product

United States

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